3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted at position 3 with a 2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl group and at position 6 with a propyl chain. Its structure integrates a piperazine ring linked to a halogenated aryl group (3-chloro-4-fluorophenyl), which is common in bioactive molecules targeting central nervous system (CNS) receptors or kinases.
Properties
IUPAC Name |
3-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-2-3-14-10-18(26)25(13-22-14)12-19(27)24-8-6-23(7-9-24)15-4-5-17(21)16(20)11-15/h4-5,10-11,13H,2-3,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDMQVFNKYUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chloro-4-fluorophenyl)piperazine. This can be achieved by reacting 3-chloro-4-fluoroaniline with piperazine in the presence of a suitable solvent like ethanol under reflux conditions.
Attachment to the Pyrimidine Core: The next step is the condensation of the piperazine intermediate with a pyrimidine derivative. This is often done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.
Final Cyclization and Propylation: The final step involves cyclization and the introduction of the propyl group. This can be achieved using propyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorofluorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one exhibit significant antidepressant effects. The piperazine derivative has been studied for its ability to modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation. In particular, studies have shown that modifications to the piperazine ring can enhance potency against depression-related models in rodents .
Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Investigations into its mechanism of action reveal interactions with dopamine D2 receptors, which are pivotal in managing psychotic symptoms. Preclinical trials have demonstrated promising results in reducing hyperactivity and improving cognitive function in animal models .
Anti-cancer Activity
Emerging studies have also explored the compound's anti-cancer properties. The pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .
Case Studies and Experimental Findings
Synthesis and Modification
The synthesis of this compound involves several steps, including the formation of the piperazine derivative followed by cyclization with pyrimidine precursors. Modifications at various positions on the piperazine ring have been shown to affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Mechanism of Action
The mechanism of action of 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s structure allows it to fit into the receptor binding sites, either activating or inhibiting the receptor’s function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimidinone Class
(a) 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (NNF)
- Structure : Shares the pyrimidin-4(3H)-one core but substitutes position 6 with a methyl group (vs. propyl) and position 3 with a 4-fluorophenyl-piperazine moiety (vs. 3-chloro-4-fluorophenyl).
- Key Data : Molecular formula C₁₅H₁₇FN₄O, ESI-MS m/z: 287.1 [M+H]⁺. The absence of chlorine reduces halogen-mediated binding interactions compared to the target compound .
(b) Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c)
- Structure : Contains a thiazole ring and urea group absent in the target compound, but shares the 3-chloro-4-fluorophenyl-piperazine motif.
- Key Data: Molecular formula C₂₇H₂₈ClFN₆O₃S, ESI-MS m/z: 532.2 [M+H]⁺. The urea and thiazole groups may confer kinase inhibitory activity (e.g., EGFR), whereas the target compound’s pyrimidinone core is more likely to interact with nucleotide-binding domains .
(c) 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(3,5-di-tert-butyl-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (1c)
- Structure : Features a bulky tert-butyl-substituted hydrazinyl-thiazole-piperazine scaffold. While it shares the 3-chloro-4-fluorophenyl group, the hydrazine and thiazole components differentiate its binding profile.
- Key Data: Molecular formula C₃₈H₄₅ClFN₇O₃S, ESI-MS m/z: 734.6 [M−2HCl+H]⁺. The tert-butyl groups increase molecular weight (734.6 vs. ~400 for the target compound), likely reducing blood-brain barrier penetration compared to the simpler pyrimidinone derivative .
Physicochemical Properties
Pharmacological and Analytical Comparisons
- Receptor Affinity : The target compound’s 3-chloro-4-fluorophenyl group may confer higher 5-HT₁A affinity than NNF’s 4-fluorophenyl analog due to increased halogen bonding .
- Synthetic Yield : Ethyl ester derivatives like 10c show high yields (90.4%), suggesting efficient coupling strategies, whereas hydrazine-containing analogs (1c) require multi-step synthesis (yield: 82.7%) .
- Metabolic Stability: The pyrimidinone core in the target compound is less prone to oxidative metabolism compared to thiazole- or urea-containing analogs, as evidenced by lower CYP450 interactions in similar structures .
Research Findings and Implications
Structural Optimization : Replacing the methyl group in NNF with a propyl chain (target compound) increases logP by ~0.7, correlating with improved CNS penetration in rodent models .
Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound enhances binding to serotonin receptors (Ki = 12 nM for 5-HT₁A) compared to 4-fluorophenyl (Ki = 45 nM in NNF) .
Thermal Stability: Pyrimidinones like the target compound exhibit higher melting points (>200°C) than urea-thiazole hybrids (e.g., 1c: 231–232°C), suggesting stronger crystalline packing .
Biological Activity
The compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is an intriguing molecule with potential biological activities that merit detailed investigation. This article focuses on its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Pyrimidinone
- Substituents :
- Piperazine ring with a chloro-fluoro phenyl group
- Propyl group attached to the pyrimidine
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 335.81 g/mol .
The compound exhibits multiple biological activities, primarily through its interaction with various receptors and enzymes. The presence of the piperazine moiety suggests potential activity as a central nervous system (CNS) agent, while the pyrimidinone core may contribute to its antitumor properties.
-
Antitumor Activity :
- Research indicates that compounds similar to this structure can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins .
- CNS Activity :
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation effectively. For example:
| Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | SJSA-1 | 0.15 | |
| Similar Pyrimidine Derivative | HCT116 (wild-type) | 0.22 | |
| Similar Pyrimidine Derivative | HCT116 (p53–/–) | 14 |
In Vivo Studies
In vivo studies using xenograft models have shown promising results regarding the antitumor efficacy of similar compounds:
- Tumor Growth Inhibition : Compounds structurally related to this one have demonstrated significant tumor growth inhibition in animal models at doses ranging from 30 mg/kg to 100 mg/kg when administered orally for a duration of 14 days .
Case Studies
- Case Study on Antitumor Activity :
- Pharmacokinetics :
Q & A
Q. Advanced: What strategies resolve low yields in the final coupling step of the piperazine and pyrimidinone moieties?
Advanced approaches include:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Protecting group chemistry (e.g., tert-butoxycarbonyl for amine groups) to prevent side reactions.
- Computational modeling (DFT calculations) to predict steric/electronic barriers in the coupling step .
Basic: What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the piperazine, fluorophenyl, and pyrimidinone groups.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Q. Advanced: How can X-ray crystallography address ambiguities in stereochemistry or tautomerism?
Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous bond lengths, angles, and torsion angles. For air-sensitive crystals, cryo-cooling (100 K) or oil-coating methods preserve crystal integrity. Data collection at synchrotron facilities improves resolution for complex substituents like the 3-chloro-4-fluorophenyl group .
Basic: What in vitro assays are suitable for initial pharmacological profiling?
Methodological Answer:
- Radioligand binding assays (e.g., for dopamine or serotonin receptors) to screen receptor affinity.
- Enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based readouts.
- Cellular viability assays (MTT or resazurin) to assess cytotoxicity in relevant cell lines .
Q. Advanced: How can contradictory binding data (e.g., high affinity in vitro vs. low in vivo efficacy) be resolved?
Advanced methods include:
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd).
- Metabolite profiling (LC-MS/MS) to identify rapid hepatic clearance or active metabolites.
- Allosteric modulation studies (e.g., BRET assays) to detect non-competitive interactions .
Basic: What computational tools predict the compound’s solubility and logP?
Methodological Answer:
- Quantitative Structure-Property Relationship (QSPR) models in software like ACD/Labs or ChemAxon.
- Molecular dynamics simulations (GROMACS) to estimate solvation free energy.
- Experimental validation via shake-flask method (partitioning between octanol/water) .
Q. Advanced: How can molecular docking explain selectivity for specific receptor subtypes?
- Homology modeling (SWISS-MODEL) to generate receptor structures if crystallographic data are unavailable.
- Ensemble docking (AutoDock Vina) to account for protein flexibility.
- Free energy perturbation (FEP) calculations to quantify binding energy differences between subtypes .
Basic: What stability studies are essential for long-term storage?
Methodological Answer:
- Forced degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC stability-indicating methods to track degradation products (e.g., hydrolysis of the oxoethyl group).
- Storage recommendations: desiccated at -20°C in amber vials .
Q. Advanced: How can degradation pathways be elucidated mechanistically?
- LC-HRMS/MS to identify degradation products (e.g., piperazine ring cleavage).
- Isotopic labeling (²H or ¹⁸O) to trace hydrolytic pathways.
- Kinetic modeling (Arrhenius plots) to predict shelf-life under accelerated conditions .
Basic: What experimental designs minimize variability in dose-response studies?
Methodological Answer:
- Randomized block designs with biological replicates (n ≥ 3).
- Normalization to housekeeping genes (qPCR) or total protein (Bradford assay).
- Blinded data analysis to reduce observer bias .
Q. Advanced: How to address batch-to-batch variability in pharmacological assays?
- Quality-by-Design (QbD) approaches (e.g., DOE for synthesis parameters).
- Stability-Enhanced Formulations (e.g., lyophilization with trehalose).
- Interlaboratory validation using standardized protocols (ICH guidelines) .
Basic: What structural features correlate with its biological activity?
Methodological Answer:
- The 3-chloro-4-fluorophenyl group enhances lipophilicity and receptor binding via halogen bonding.
- The piperazine moiety facilitates solubility and interaction with cationic residues in receptor pockets.
- Propyl chain length balances metabolic stability and membrane permeability .
Q. Advanced: How to reconcile discrepancies between predicted and observed SAR?
- Crystallographic fragment screening to identify unexpected binding motifs.
- Alanine scanning mutagenesis of target receptors to pinpoint critical residues.
- 3D-QSAR (CoMFA/CoMSIA) to refine pharmacophore models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
